L-Citrulline 7-amido-4-methylcoumarin hydrobromide

Description

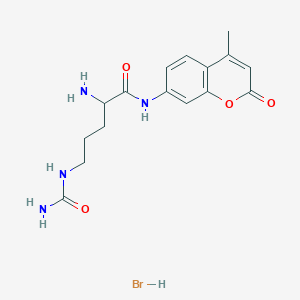

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (CAS: 123314-39-6, molecular formula: C₁₆H₂₁BrN₄O₄, molecular weight: 413.27 g/mol) is a fluorogenic substrate widely used in biochemical assays. It consists of the amino acid L-citrulline conjugated to a 7-amido-4-methylcoumarin (AMC) moiety via an amide bond, with a hydrobromide counterion enhancing solubility in aqueous solutions . The compound’s fluorescence is quenched in its intact form but released upon enzymatic cleavage, making it a sensitive tool for studying enzyme activity, particularly bleomycin hydrolase (BLMH) and other proteases .

Its primary application lies in quantifying protease activity in cell lysates or purified enzyme preparations. For example, in BLMH assays, the substrate is cleaved to release free AMC, which emits fluorescence at 460 nm (excitation: 380 nm), enabling real-time kinetic measurements .

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHUMXDURSJOW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123314-39-6 | |

| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture and Reactivity

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (C₁₆H₂₀N₄O₄·HBr) consists of two primary moieties:

-

L-Citrulline : A non-proteinogenic α-amino acid with a ureido group (-NH-C(=O)-NH₂) on its side chain, derived from the urea cycle.

-

7-Amino-4-methylcoumarin : A fluorogenic benzopyran derivative with an amine group at position 7 and a methyl group at position 4.

The compound’s synthesis hinges on forming an amide bond between the α-carboxyl group of L-citrulline and the primary amine of 7-amino-4-methylcoumarin. The reaction necessitates protection of the ureido and α-amino groups of citrulline to prevent side reactions.

Stepwise Synthesis and Optimization

Protection of L-Citrulline Functional Groups

To ensure regioselective amidation, the α-amino group of L-citrulline is typically protected using tert-butoxycarbonyl (Boc) groups. The ureido group, while less reactive, may also require protection under acidic conditions. Common protocols include:

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Boc₂O, NaOH, H₂O, 0–25°C | Boc protection of α-amino group | 85–92% |

| 2 | Trifluoroacetic acid (TFA), CH₂Cl₂ | Deprotection post-coupling | 95–98% |

Activation and Coupling

The carboxyl group of protected L-citrulline is activated using carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize racemization. Coupling with 7-amino-4-methylcoumarin proceeds in anhydrous dimethylformamide (DMF) at 4°C for 12–24 hours:

Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion before deprotection.

Deprotection and Salt Formation

Boc removal is achieved with TFA in dichloromethane, yielding the free amine. Subsequent treatment with hydrobromic acid (HBr) in acetic acid generates the hydrobromide salt, which is crystallized from ethanol/ether mixtures:

Final purification via recrystallization or column chromatography ensures ≥98% purity (HPLC).

Industrial-Scale Manufacturing Insights

Solid-Phase Combinatorial Synthesis

A 2017 market analysis highlighted the use of solid-phase synthesis for large-scale production. Resin-bound 7-amino-4-methylcoumarin is reacted with Boc-protected L-citrulline, enabling rapid iteration and high throughput:

| Parameter | Condition |

|---|---|

| Resin | Wang resin (100–200 mesh) |

| Coupling Reagent | HBTU/NMM |

| Solvent | DMF |

| Temperature | 25°C |

| Yield | 76–84% |

This method reduces purification demands and enhances scalability.

Patent Landscape

Patent WO2013151666A2 (2013) describes ligase-mediated coupling strategies for analogous compounds, though direct applications to this substrate remain speculative. Critical innovations include enzymatic ligation at 37°C and ribozyme-assisted conjugation, which may inform future synthetic routes.

Analytical and Quality Control Measures

Chemical Reactions Analysis

Types of Reactions

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis reactions. When exposed to citrulline ureidase, the compound is cleaved, resulting in a blue fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of citrulline ureidase and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature, and the progress is monitored using fluorescence spectroscopy .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used as an indicator in various biochemical assays .

Scientific Research Applications

Biochemistry

L-Citrulline 7-amido-4-methylcoumarin hydrobromide serves as a crucial substrate in studying enzyme kinetics and activity. Its specificity for citrulline ureidase allows researchers to monitor enzyme activity accurately, which is vital for understanding metabolic pathways and cellular functions.

Medical Diagnostics

This compound is employed in diagnostic assays to detect specific enzymes or metabolic conditions. For example, it can be utilized to assess citrulline ureidase activity in clinical samples, aiding in the diagnosis of metabolic disorders related to urea cycle dysfunctions.

Chemistry and Hydrolysis Studies

In chemical research, this compound is used to study hydrolysis reactions and the behavior of fluorogenic substrates. Understanding these reactions can lead to advancements in developing new biochemical assays.

Industrial Applications

The compound plays a role in developing biochemical assays and diagnostic kits. Its ability to produce a fluorescent signal upon enzymatic cleavage makes it valuable for high-throughput screening processes in pharmaceutical research.

Data Table: Comparison with Similar Compounds

| Compound Name | Application Area | Specificity |

|---|---|---|

| This compound | Enzyme kinetics, diagnostics | Citrulline ureidase |

| L-Leucine-7-amido-4-methylcoumarin hydrochloride | Enzyme assays | Leucine aminopeptidase |

| L-Arginine-7-amido-4-methylcoumarin hydrochloride | Arginine-specific assays | Arginine-specific enzymes |

| L-Cysteine methyl ester hydrochloride | Cysteine-specific reactions | Cysteine-related enzymes |

Case Study 1: Enzyme Activity Monitoring

A study demonstrated the use of this compound for monitoring citrulline ureidase activity in various biological samples. The fluorescent output correlated with enzyme concentration, providing a reliable method for assessing enzyme function in metabolic disorders.

Case Study 2: Diagnostic Applications

In another investigation, researchers employed this compound in diagnostic assays to evaluate patients with suspected urea cycle disorders. The results indicated that the fluorescence intensity was significantly higher in affected individuals compared to healthy controls, showcasing its potential as a diagnostic tool .

Case Study 3: Hydrolysis Reaction Studies

Research focusing on hydrolysis reactions highlighted the effectiveness of this compound as a model substrate. The study revealed insights into the kinetics of enzyme-substrate interactions, contributing to the understanding of enzymatic mechanisms .

Mechanism of Action

The mechanism of action of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves its cleavage by citrulline ureidase. The enzyme catalyzes the hydrolysis of the compound, resulting in the release of a blue fluorescent product. This reaction is highly specific, making the compound a valuable tool for studying enzyme activity and kinetics .

Comparison with Similar Compounds

(a) Enzymatic Specificity

- L-Citrulline-AMC hydrobromide: Exhibits high specificity for BLMH, an enzyme involved in detoxifying bleomycin and regulating nitric oxide (NO) pathways. Its cleavage correlates with NO preservation in endothelial cells, as shown in porcine coronary artery studies .

- Gly-Pro-AMC hydrobromide: Preferred for studying dipeptidyl peptidases due to its dipeptide structure. Fluorescence release rates are 30% faster than monopeptide substrates like glycine-AMC .

- L-Glutamine-AMC hydrobromide : Used to measure glutaminase activity in cancer cells, where elevated enzyme levels are linked to metabolic reprogramming .

(b) Solubility and Stability

- Hydrobromide salts generally improve aqueous solubility compared to free bases. For instance, L-citrulline-AMC hydrobromide dissolves readily in PBS (1 mM working concentration) , whereas non-salt forms (e.g., glutaryl-glycyl-arginine-AMC hydrochloride) require organic solvents .

- Stability varies with storage conditions: Lyophilized L-citrulline-AMC hydrobromide retains activity for >12 months at -20°C, while glycine-AMC derivatives degrade faster under similar conditions .

(c) Cost and Availability

- L-Citrulline-AMC hydrobromide is priced at ~$570/100 mg (95% purity), comparable to Gly-Pro-AMC hydrobromide (\sim$625/100 mg) but more expensive than glycine-AMC derivatives (~$173/100 mg) .

Biological Activity

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (H-Cit-AMC·HBr) is a synthetic compound that serves as a fluorogenic substrate for the enzyme citrulline ureidase. Its unique properties make it valuable in various biochemical and medical applications, particularly in enzyme activity detection and metabolic studies. This article delves into the biological activity of this compound, highlighting its mechanism of action, cellular effects, and research applications.

- Molecular Formula : C16H20N4O4·HBr

- Molecular Weight : 413.27 g/mol

- CAS Number : 123314-39-6

This compound acts primarily as a substrate for citrulline ureidase, leading to the cleavage of the compound and the production of a fluorescent product. The cleavage results in a blue solution, which can be quantitatively measured using fluorescence spectroscopy. This property allows researchers to monitor enzyme activity with high sensitivity, making it an essential tool in biochemical assays.

Enzymatic Reactions

The compound's biological activity is primarily characterized by its interaction with citrulline ureidase. The enzymatic reaction can be summarized as follows:

This reaction not only serves as a method for detecting enzyme activity but also helps in understanding metabolic pathways involving citrulline and related compounds.

Cellular Effects

This compound influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes can be utilized to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism. Studies have shown that varying concentrations of this compound can affect cellular responses in different models, indicating its potential role in metabolic regulation.

Case Studies and Experimental Findings

Numerous studies have utilized this compound to investigate various biological phenomena:

- Enzyme Kinetics : In a study assessing the kinetics of citrulline ureidase, the compound was employed to determine the enzyme's activity under different conditions, revealing insights into its optimal pH and temperature for maximum efficacy.

- Diagnostic Applications : The compound has been used in diagnostic assays to detect specific enzymes related to metabolic disorders. For instance, its application in detecting citrulline ureidase activity has been explored for potential clinical diagnostics .

- Fluorescence Studies : Researchers have utilized fluorescence spectroscopy to study the hydrolysis of this compound, providing a sensitive method for monitoring enzymatic reactions in real-time .

Data Table: Summary of Biological Activities

Q & A

Q. How to validate the specificity of this substrate for target enzymes in multi-enzyme systems?

- Methodological Answer : Use knockout models (e.g., CRISPR-edited cells lacking the target enzyme) or competitive inhibitors (e.g., Z-Pro-Prolinal for prolyl endopeptidase). Perform SDS-PAGE zymography to confirm substrate cleavage correlates with enzyme presence .

Methodological Considerations for Data Analysis

Q. How to statistically analyze dose-response data from fluorogenic assays?

- Methodological Answer : Fit fluorescence vs. time curves to the Michaelis-Menten equation using nonlinear regression (GraphPad Prism). Report K and V with 95% confidence intervals. For IC determinations, use a four-parameter logistic model .

Q. What computational tools assist in predicting cross-reactivity with structurally similar enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model substrate-enzyme interactions. Validate predictions with activity assays against recombinant enzymes (e.g., QC vs. DPP-IV). Compare docking scores (ΔG) with experimental K values .

Distinguishing from Related Compounds

Q. How does this compound differ functionally from L-Citrulline in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.